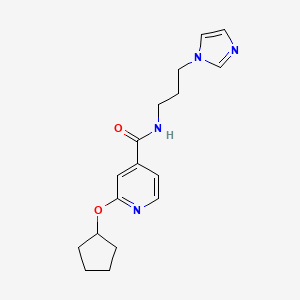

N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide

CAS No.: 2034617-80-4

Cat. No.: VC7096066

Molecular Formula: C17H22N4O2

Molecular Weight: 314.389

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034617-80-4 |

|---|---|

| Molecular Formula | C17H22N4O2 |

| Molecular Weight | 314.389 |

| IUPAC Name | 2-cyclopentyloxy-N-(3-imidazol-1-ylpropyl)pyridine-4-carboxamide |

| Standard InChI | InChI=1S/C17H22N4O2/c22-17(20-7-3-10-21-11-9-18-13-21)14-6-8-19-16(12-14)23-15-4-1-2-5-15/h6,8-9,11-13,15H,1-5,7,10H2,(H,20,22) |

| Standard InChI Key | IEICZHHUAWQEDX-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCCN3C=CN=C3 |

Introduction

Chemical Identity and Structural Features

N-(3-(1H-Imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide belongs to the class of N-substituted isonicotinamide derivatives. Its molecular formula is C₁₇H₂₂N₄O₂, with a molecular weight of 314.4 g/mol . The structure comprises three distinct regions:

-

Isonicotinamide core: A pyridine ring substituted at the 2-position with a cyclopentyloxy group and at the 4-position with a carboxamide moiety.

-

Imidazole-propyl chain: A three-carbon chain linking the isonicotinamide’s carboxamide nitrogen to a 1H-imidazole ring.

-

Cyclopentyloxy group: A cyclopentane ring attached via an ether linkage to the pyridine’s 2-position.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 2034617-80-4 |

| Molecular Formula | C₁₇H₂₂N₄O₂ |

| Molecular Weight | 314.4 g/mol |

| IUPAC Name | N-(3-imidazol-1-ylpropyl)-2-(cyclopentyloxy)pyridine-4-carboxamide |

The imidazole ring’s presence suggests potential hydrogen-bonding interactions, while the cyclopentyloxy group may enhance lipid solubility, influencing bioavailability .

Synthetic Pathways and Optimization

While no explicit synthesis for this compound is documented, analogous routes from related imidazole-containing isonicotinamides provide a plausible framework.

Reaction Sequence

-

Formation of 2-(Cyclopentyloxy)isonicotinic Acid:

-

Activation of Carboxylic Acid:

-

Amidation with 3-(1H-Imidazol-1-yl)propan-1-amine:

Key Challenges:

-

Steric hindrance from the cyclopentyloxy group may reduce reaction yields, necessitating excess reagents or elevated temperatures .

-

Purification often requires column chromatography or recrystallization from ethanol/water mixtures .

Physicochemical Properties

Experimental data for this specific compound are sparse, but predictions based on structural analogs suggest:

Table 2: Predicted Physicochemical Properties

The imidazole ring (pKa ~6.9) may confer pH-dependent solubility, enhancing absorption in acidic environments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume